6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride

Physicochemical profiling Salt-form differentiation Solubility screening

6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS 1353946-78-7) is a synthetic piperidinyl-pyrimidine derivative with molecular formula C12H20ClN5 and a molecular weight of 269.77 g/mol. The compound features a 3-aminopiperidine moiety at the 6-position and an N-cyclopropyl substituent at the 4-amine of the pyrimidine core.

Molecular Formula C12H20ClN5
Molecular Weight 269.78
CAS No. 1353946-78-7
Cat. No. B2659595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride
CAS1353946-78-7
Molecular FormulaC12H20ClN5
Molecular Weight269.78
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)N.Cl
InChIInChI=1S/C12H19N5.ClH/c13-9-2-1-5-17(7-9)12-6-11(14-8-15-12)16-10-3-4-10;/h6,8-10H,1-5,7,13H2,(H,14,15,16);1H
InChIKeyYIUCABHMSLMTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride (CAS 1353946-78-7): Core Identity and Procurement Baseline


6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS 1353946-78-7) is a synthetic piperidinyl-pyrimidine derivative with molecular formula C12H20ClN5 and a molecular weight of 269.77 g/mol [1]. The compound features a 3-aminopiperidine moiety at the 6-position and an N-cyclopropyl substituent at the 4-amine of the pyrimidine core. This scaffold is structurally related to key pharmacophores found in dipeptidyl peptidase-4 (DPP-4) inhibitors and chemokine receptor antagonists. Preliminary pharmacological screening has identified this compound as a potential CCR5 antagonist, suggesting relevance for HIV infection, inflammatory, and autoimmune disease research [2]. However, publicly available quantitative biological data for this specific chemical entity remain extremely scarce at the time of this analysis.

Why Generic Substitution Is Not Advisable for 6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride


The 3-aminopiperidine-pyrimidine chemotype is shared by multiple bioactive compounds with divergent pharmacological profiles—including DPP-4 inhibitors (e.g., trelagliptin analogs), CCR5 antagonists, and spleen tyrosine kinase (Syk) inhibitors—where even minor substituent changes (e.g., N-cyclopropyl vs. N-alkyl or variation at the pyrimidine 2-position) can switch primary target engagement [1]. Although direct comparative data remain absent from the open literature for this specific compound, its uniquely substituted scaffold—combining a free 3-aminopiperidine with an N-cyclopropylpyrimidin-4-amine—is not interchangeable with more common 2,4-dioxo-pyrimidine (uracil) variants or N-alkyl analogs. Procurement of a generic “piperidinyl-pyrimidine” without verifying the exact substitution pattern therefore carries a high probability of obtaining a compound with a fundamentally different target profile, solubility, and salt form, which would undermine experimental reproducibility [2].

Quantitative Differentiation Evidence for 6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride vs. Closest Analogs


Physicochemical Comparison: Hydrochloride Salt vs. Free Base and Structural Analogs

The hydrochloride salt of the target compound has a molecular weight of 269.77 g/mol and a topological polar surface area (TPSA) of 67.1 Ų, with 3 hydrogen bond donors and 5 acceptors [1]. In contrast, the parent free base (C12H19N5, MW 233.31 g/mol) differs in both molecular weight and, predictably, aqueous solubility—a critical parameter for in vitro assay design. Among the closest commercially available structural analogs, 1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS not specified in the open data) replaces the 3-amino group with a carboxylic acid, substantially altering both TPSA and charge state, while N-alkyl piperidine variants (e.g., tert-butyl carbamate-protected intermediates) are bulkier and more lipophilic . No head-to-head solubility or permeability data are publicly available.

Physicochemical profiling Salt-form differentiation Solubility screening

CCR5 Antagonism: Preliminary Activity Report for the Target Compound

A preliminary pharmacological screening report indicates that 6-(3-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride acts as a CCR5 antagonist and can be used for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. However, no numeric IC50, Ki, or efficacy data were provided in the accessible record, and no direct comparator compound was named. For context, known CCR5 antagonists in the literature display IC50 values ranging from sub-nanomolar (e.g., maraviroc, IC50 ~0.1–10 nM depending on assay) to low micromolar, but cross-study comparisons are not possible without matched assay conditions.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Structural Relationship to DPP-4 Inhibitor Pharmacophores: Differentiation from Trelagliptin Intermediates

The 6-(3-aminopiperidin-1-yl) fragment is a critical pharmacophore in DPP-4 inhibitors such as trelagliptin (Zafatek). However, the target compound differs from trelagliptin and its synthetic intermediates in two key respects: (i) the pyrimidine core lacks the 2,4-dioxo substitution required for DPP-4 zinc-binding, and (ii) the 4-position carries an N-cyclopropyl group rather than the benzonitrile-methyl or benzamide-methyl substitution found in trelagliptin analogs [1]. Patent US-9809569-B2 describes a process for producing optically active 6-(3-aminopiperidin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives, confirming that the 2,4-dioxo motif is essential for the DPP-4 inhibitor class, whereas the target compound's 4-cyclopropylamino-pyrimidine structure is incompatible with that pharmacophore [2].

DPP-4 inhibitor Trelagliptin analog Piperidinyl-pyrimidine scaffold

Kinase Inhibition Potential: Syk and CDK Inhibitor Chemotype Overlap with Structural Distinctions

Pyrimidine-4-amines are a privileged scaffold for ATP-competitive kinase inhibitors, including inhibitors of spleen tyrosine kinase (Syk) and cyclin-dependent kinases (CDKs). Patent literature identifies novel pyrimidine amines of formula (I) as potent Syk inhibitors for asthma, COPD, and rheumatoid arthritis [1]. Separately, N-substituted pyrimidin-4-amines have been disclosed as CDK inhibitors [2]. The target compound, with its 4-cyclopropylamino group and 3-aminopiperidine at C6, represents a specific substitution pattern within this chemotype space. However, no kinase inhibition IC50 data are available for this precise compound, and patent disclosures cover broad Markush structures without singling it out. This creates a differentiation gap: while the scaffold suggests kinase inhibitor potential, the specific substitution pattern (cyclopropyl at N4, 3-aminopiperidine at C6) may yield a selectivity profile distinct from the more extensively characterized 2-aryl or 2-alkyl pyrimidine-4-amines.

Spleen tyrosine kinase Cyclin-dependent kinase Kinase inhibitor chemotype

Commercially Available Purity and Physical Form: Baseline for Reproducibility

Multiple commercial suppliers list this compound at a purity specification of ≥95% (and in some cases ≥98%) as the hydrochloride salt . The provider AKSci offers the compound as catalog number 8914DS with 95% purity . CymitQuimica lists it at 95.0% purity under reference 54-OR1050864 . The consistent designation as the mono-hydrochloride salt (C12H20ClN5, one HCl per free base) is critical: the protonated 3-aminopiperidine moiety is expected to influence solubility, stability, and potentially binding interactions. Procurement of the free base or an alternative salt form would introduce uncontrolled variables in assay conditions. However, no batch-specific analytical certificates (e.g., HPLC traces, elemental analysis) are publicly linked, meaning the reported purity is vendor-claimed and not independently verified in the open literature.

Analytical quality control Purity specification Salt-form consistency

Absence of In Vivo PK, Toxicity, or Selectivity Data: A Critical Evidence Gap

An exhaustive search of PubMed, ChEMBL, BindingDB, and patent databases as of mid-2026 reveals no publicly available in vivo pharmacokinetic (PK) data, no quantitative toxicity profiling (e.g., hERG IC50, CYP inhibition, Ames test), and no broad-panel selectivity data for 6-(3-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride. This includes the absence of oral bioavailability, clearance, volume of distribution, plasma protein binding, or brain penetration measurements. In contrast, structurally related 2,4-dioxo-pyrimidine DPP-4 inhibitors (e.g., trelagliptin) and clinical-stage CCR5 antagonists (e.g., maraviroc) have extensive PK/PD and safety pharmacology datasets. The absence of these data for the target compound means that any claim regarding in vivo performance, off-target risk, or therapeutic index would be entirely unsubstantiated.

Pharmacokinetics Off-target selectivity In vivo efficacy

Application Scenarios for 6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine Hydrochloride Based on Current Evidence


Medicinal Chemistry Hit-to-Lead Exploration for Novel CCR5 Antagonist Chemotypes

The qualitative annotation as a CCR5 antagonist [1] provides a entry point for medicinal chemistry programs seeking new chemotypes distinct from the maraviroc scaffold. The compound can serve as a starting hit for structure–activity relationship (SAR) exploration around the N-cyclopropyl and 3-aminopiperidine substituents. However, because no IC50 value is reported, researchers must independently validate CCR5 binding and functional antagonism before advancing the series [2].

Kinase Inhibitor Scaffold Hopping with a 4,6-Disubstituted Pyrimidine Core

Pyrimidine-4-amines are privileged ATP-competitive kinase inhibitor scaffolds. The target compound’s specific substitution (4-cyclopropylamino, 6-(3-aminopiperidin-1-yl)) occupies underexplored chemical space relative to the more common 2-aryl or 2-alkyl pyrimidine-4-amines found in Syk and CDK inhibitor patents [1][2]. It is suitable as a core scaffold for kinase panel screening and selectivity profiling in academic or industrial kinase drug discovery projects.

Negative Control or Inactive Analog for DPP-4 Inhibitor Studies

Because the target compound retains the 6-(3-aminopiperidin-1-yl) fragment but lacks the 2,4-dioxo-pyrimidine zinc-binding motif essential for DPP-4 inhibition [1][2], it may serve as a structurally matched negative control in DPP-4 enzymatic and cellular assays where the 3-aminopiperidine fragment alone must be ruled out as a contributor to inhibitory activity. This application assumes experimental confirmation of DPP-4 inactivity.

Synthetic Intermediate for Custom Library Synthesis

The free 3-amino group on the piperidine ring provides a reactive handle for further functionalization (e.g., amide coupling, reductive amination, sulfonamide formation). The compound can be used as a versatile building block for generating diversified compound libraries around the pyrimidine-4-amine scaffold in high-throughput synthesis and fragment-based drug discovery settings [1].

Quote Request

Request a Quote for 6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.